

performance of Cy7 diacid in different microscopy techniques (confocal, STORM, STED)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7 diacid

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A Comparative Guide to Cy7 Diacid Performance in Advanced Microscopy

For researchers, scientists, and drug development professionals seeking to harness the power of advanced microscopy techniques, the choice of a suitable fluorophore is paramount. This guide provides a comprehensive comparison of the performance of **Cy7 diacid** in confocal, Stochastic Optical Reconstruction Microscopy (STORM), and Stimulated Emission Depletion (STED) microscopy. Its performance is benchmarked against common alternatives, Alexa Fluor 750 and ATTO 700, supported by experimental data and detailed protocols to inform your experimental design.

Executive Summary

Cy7 diacid, a near-infrared (NIR) cyanine dye, offers benefits for biological imaging due to its emission in a spectral range with reduced tissue autofluorescence. However, its performance varies significantly across different microscopy platforms. While it can be a viable option for conventional confocal microscopy, its utility in super-resolution techniques like STORM and STED is more nuanced. Alexa Fluor 750 and ATTO 700 often present more robust alternatives for the demanding conditions of super-resolution imaging, exhibiting superior photostability and brightness. This guide will delve into the quantitative performance of these dyes to provide a clear framework for selecting the optimal fluorophore for your specific application.

Performance in Confocal Microscopy

In confocal microscopy, the primary concerns are brightness and photostability to ensure a strong signal-to-noise ratio and the ability to withstand repeated laser scanning.

Quantitative Performance Comparison: Confocal Microscopy

Property	Cy7 diacid	Alexa Fluor 750	ATTO 700
Excitation Max (nm)	~750	~749	~700
Emission Max (nm)	~773	~775	~716
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	~199,000	~290,000	~120,000
Quantum Yield	~0.3	~0.12	~0.25
Relative Photostability	Moderate	High	High

Note: Photostability is highly dependent on the experimental conditions, including laser power and buffer composition.

Discussion

While **Cy7 diacid** exhibits a respectable quantum yield, its photostability is generally considered moderate compared to alternatives.^[1] Alexa Fluor 750, a member of the Alexa Fluor family known for their enhanced photostability, often outperforms cyanine dyes in demanding confocal applications requiring long-term imaging or high laser powers.^{[2][3]} ATTO 700 is also characterized by its high thermal and photostability.^{[4][5]}

Performance in STORM (Stochastic Optical Reconstruction Microscopy)

STORM imaging relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Key performance metrics include the number of photons per switching event (brightness), the on/off duty cycle, and the total number of switching cycles before photobleaching.

Quantitative Performance Comparison: STORM

Property	Cy7	Alexa Fluor 750
Excitation Max (nm)	~750	~749
Emission Max (nm)	~773	~775
Photons per Switching Event	~1000	700 - 2800
Blinking Cycles	Moderate	High
Suitability for dSTORM	Can be used, often in dye pairs	Good, can be used alone or in dye pairs

Note: Data for **Cy7 diacid** is often reported for the general Cy7 dye. Performance can be buffer-dependent.

Discussion

Cy7 can be used in STORM, often as a reporter dye in a dye pair with an activator dye (e.g., Cy3). The photoswitching mechanism for cyanine dyes like Cy7 in the presence of thiols involves the formation of a non-fluorescent adduct. However, its photostability can be a limiting factor. Alexa Fluor 750 has been shown to be an exceptional reporter for both dSTORM and nSTORM. It can exhibit robust blinking behavior and a higher number of photons per switching event compared to Cy7, leading to better localization precision and image quality. The blinking of Alexa Fluor 750 can be sensitive to the imaging buffer composition.

Performance in STED (Stimulated Emission Depletion) Microscopy

STED microscopy achieves super-resolution by using a high-power depletion laser to confine the fluorescence emission to a sub-diffraction-limited spot. Therefore, the ideal STED fluorophore must be exceptionally photostable to withstand the intense depletion laser.

Performance in STED Microscopy

Property	Cy7 diacid	ATTO 700
Excitation Max (nm)	~750	~700
Emission Max (nm)	~773	~716
STED Depletion Laser Wavelength	Typically 775 nm	Typically 775 nm
Achievable Resolution	Limited data available, generally lower than STED-optimized dyes	High
Photostability under STED conditions	Moderate to Low	High

Discussion

The high laser powers used in STED microscopy can rapidly photobleach many conventional fluorophores, including cyanine dyes like Cy7. While a 775 nm depletion laser can be used for far-red dyes, the photostability of **Cy7 diacid** under these conditions is a significant concern, which can limit the achievable resolution and the duration of imaging. For optimal STED imaging, dyes specifically designed and optimized for this technique, such as certain ATTO dyes, are often recommended. ATTO 700, for instance, is known for its high photostability, making it a more suitable candidate for STED microscopy. The resolution achievable in STED is inversely proportional to the square root of the depletion laser intensity, highlighting the need for dyes that can withstand high laser powers.

Experimental Protocols

Confocal Microscopy: Photostability Measurement

This protocol outlines a method to quantify and compare the photobleaching rates of **Cy7 diacid** and its alternatives.

Objective: To measure the photobleaching decay of fluorescent dyes under continuous laser illumination.

Materials:

- Confocal laser scanning microscope with a suitable NIR laser line (e.g., 750 nm).
- Solutions of **Cy7 diacid**, Alexa Fluor 750, and ATTO 700 at a concentration of 1 μ M in PBS (pH 7.4).
- Microscope slides and coverslips.
- Image analysis software (e.g., ImageJ/FIJI).

Procedure:

- Sample Preparation: Pipette a small volume of each dye solution onto a separate microscope slide and cover with a coverslip.
- Microscope Setup:
 - Turn on the confocal microscope and allow the laser to stabilize.
 - Select the appropriate excitation laser line (e.g., 750 nm).
 - Set the laser power to a fixed, moderate level that is consistent for all samples.
 - Configure the detector to capture the emission of the respective dyes.
- Image Acquisition:
 - Define a region of interest (ROI).
 - Acquire a time-lapse series of images of the ROI with continuous laser scanning.
- Data Analysis:
 - Measure the mean fluorescence intensity within the ROI for each frame of the time series.
 - Normalize the intensity of each frame to the initial intensity (time = 0).
 - Plot the normalized intensity as a function of time to obtain the photobleaching curve.

- Fit the decay curve to a single exponential function to determine the photobleaching rate constant.

STORM Imaging Protocol (General dSTORM)

This protocol provides a general workflow for dSTORM imaging using **Cy7 diacid** or its alternatives.

Objective: To perform single-molecule localization microscopy using direct STORM.

Materials:

- Wide-field fluorescence microscope equipped for STORM imaging (high-power lasers, sensitive camera).
- Labeled sample (e.g., cells with immunolabeled proteins using dye-conjugated secondary antibodies).
- STORM imaging buffer: A buffer containing a reducing agent (e.g., β -mercaptoethanol or MEA) and an oxygen scavenging system (e.g., glucose oxidase and catalase). The exact composition can be optimized for the specific dye.

Procedure:

- Sample Preparation: Prepare the labeled sample on a suitable coverslip.
- Microscope Setup:
 - Mount the sample on the microscope.
 - Focus on the region of interest.
- Imaging:
 - Illuminate the sample with a high-power laser corresponding to the excitation maximum of the dye (e.g., 750 nm for **Cy7 diacid**). This will induce photoswitching.

- Acquire a long series of images (typically thousands to tens of thousands of frames) to capture the stochastic blinking of individual fluorophores.
- Data Analysis:
 - Use specialized software to analyze the image series. The software will identify and localize the individual fluorescent events in each frame with sub-pixel precision.
 - Reconstruct a super-resolved image from the compiled localization data.

STED Imaging Protocol (General)

This protocol provides a general workflow for STED microscopy.

Objective: To acquire super-resolution images using STED microscopy.

Materials:

- STED microscope with appropriate excitation and depletion lasers (e.g., 750 nm excitation and 775 nm depletion for far-red dyes).
- Sample labeled with a STED-compatible fluorophore.
- Mounting medium with a refractive index matching the immersion oil.

Procedure:

- Sample Preparation: Prepare the labeled sample on a #1.5 coverslip.
- Microscope Setup:
 - Mount the sample on the STED microscope.
 - Align the excitation and depletion laser beams.
- Imaging:
 - Scan the sample with both the excitation and the donut-shaped depletion laser beams.

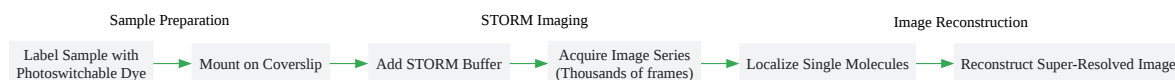
- Adjust the power of the depletion laser to achieve the desired resolution. Higher power generally leads to better resolution but also increases the risk of photobleaching.
- Detect the fluorescence signal from the center of the depletion donut.
- Image Reconstruction: The microscope software will generate the super-resolved image.

Visualizations



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Confocal Photostability Workflow



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STORM Imaging Workflow



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- To cite this document: BenchChem. [performance of Cy7 diacid in different microscopy techniques (confocal, STORM, STED)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12322769#performance-of-cy7-diacid-in-different-microscopy-techniques-confocal-storm-sted]

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